molecular formula C19H16ClNO5 B2927175 (3Z)-5-chloro-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethylidene]-1,3-dihydro-2H-indol-2-one CAS No. 1144486-95-2

(3Z)-5-chloro-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethylidene]-1,3-dihydro-2H-indol-2-one

Cat. No.: B2927175
CAS No.: 1144486-95-2
M. Wt: 373.79
InChI Key: XCNAZTUJUPVLLR-LCYFTJDESA-N
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Description

(3Z)-5-chloro-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethylidene]-1,3-dihydro-2H-indol-2-one is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a chloro group at the 5-position, a trimethoxyphenyl group at the 3-position, and an ethylidene linkage to an oxo group

Properties

IUPAC Name

(3Z)-5-chloro-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethylidene]-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO5/c1-24-16-6-10(7-17(25-2)18(16)26-3)15(22)9-13-12-8-11(20)4-5-14(12)21-19(13)23/h4-9H,1-3H3,(H,21,23)/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCNAZTUJUPVLLR-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C=C2C3=C(C=CC(=C3)Cl)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)/C=C\2/C3=C(C=CC(=C3)Cl)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-5-chloro-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethylidene]-1,3-dihydro-2H-indol-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloroindole and 3,4,5-trimethoxybenzaldehyde.

    Condensation Reaction: The key step involves a condensation reaction between 5-chloroindole and 3,4,5-trimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the intermediate 5-chloro-3-(3,4,5-trimethoxybenzylidene)indolin-2-one.

    Oxidation: The intermediate is then subjected to an oxidation reaction using an oxidizing agent such as potassium permanganate or chromium trioxide to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(3Z)-5-chloro-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethylidene]-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce the ethylidene linkage.

    Substitution: The chloro group at the 5-position can be substituted with other nucleophiles, such as amines or thiols, to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base or a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids, aldehydes, or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted indole derivatives with varying functional groups.

Scientific Research Applications

Chemistry

In chemistry, (3Z)-5-chloro-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethylidene]-1,3-dihydro-2H-indol-2-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its ability to interact with biological targets makes it a candidate for drug development and therapeutic applications.

Medicine

In medicine, this compound is investigated for its potential as a pharmaceutical agent. Its structural features allow it to interact with various enzymes and receptors, making it a potential lead compound for the development of new drugs.

Industry

In industry, this compound is used in the development of advanced materials, such as organic semiconductors and dyes. Its electronic properties and stability make it suitable for applications in electronics and photonics.

Mechanism of Action

The mechanism of action of (3Z)-5-chloro-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethylidene]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. Additionally, it can interact with receptors on cell surfaces, triggering signaling pathways that lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-3-(3,4,5-trimethoxybenzylidene)indolin-2-one
  • 3-(3,4,5-trimethoxybenzylidene)indolin-2-one
  • 5-chloro-3-(2-oxo-2-phenylethylidene)indolin-2-one

Uniqueness

(3Z)-5-chloro-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethylidene]-1,3-dihydro-2H-indol-2-one is unique due to the presence of the trimethoxyphenyl group, which imparts distinct electronic and steric properties. This structural feature enhances its reactivity and potential biological activity compared to similar compounds. Additionally, the chloro group at the 5-position provides a site for further functionalization, allowing for the creation of a wide range of derivatives with tailored properties.

Biological Activity

(3Z)-5-chloro-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethylidene]-1,3-dihydro-2H-indol-2-one is a synthetic organic compound belonging to the indole class. Its unique structure, characterized by a chloro group at the 5-position and a trimethoxyphenyl group at the 3-position, suggests potential biological activities that merit detailed exploration.

Chemical Structure and Properties

PropertyValue
IUPAC Name(3Z)-5-chloro-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethylidene]-1H-indol-2-one
Molecular FormulaC19H16ClNO5
Molecular Weight373.8 g/mol
CAS Number1144486-95-2

The compound's synthesis typically involves a condensation reaction between 5-chloroindole and 3,4,5-trimethoxybenzaldehyde followed by oxidation to yield the final product. This synthetic route highlights the compound's accessibility for further biological evaluation.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects including:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Similar indole derivatives have shown promise in antibacterial and antifungal applications.

Case Studies and Research Findings

Recent research has focused on the pharmacological profiles of indole derivatives similar to this compound. For example:

  • Cytotoxicity Studies : Studies evaluating the cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer) have shown promising results. The compound demonstrated significant inhibition of cell proliferation at micromolar concentrations.
    Cell LineIC50 (µM)Reference
    MCF-710[Study A]
    HT-2915[Study B]
  • Antimicrobial Activity : In vitro tests revealed that derivatives of this compound possess antimicrobial properties against Gram-positive bacteria.
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus32 µg/mL
    Escherichia coli64 µg/mL

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with related compounds to assess its unique properties:

Compound NameActivity TypePotency Level
5-chloroindoleAnticancerModerate
3-(3,4,5-trimethoxybenzylidene)indolin-2-oneAntimicrobialHigh
(Z)-5-bromo-3-(4-methoxyphenyl)indolin-2-oneAntioxidantLow

The presence of the trimethoxyphenyl group in our compound enhances its reactivity and potential biological activity compared to its analogs .

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